molecular formula C13H24N2O3S B7718028 N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No. B7718028
M. Wt: 288.41 g/mol
InChI Key: OVCSPORQJVEJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide, also known as ML352, is a small molecule drug that has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp70, which is involved in various cellular processes, including protein folding and degradation. By inhibiting Hsp70, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide may disrupt the function of cancer cells, protect neurons from oxidative stress, and inhibit viral replication.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are factors that contribute to neuronal damage. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to inhibit viral replication by targeting the viral protease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has shown good stability and solubility in various solvents, making it a versatile compound for use in different experimental settings. However, one limitation of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide research, including:
1. Further exploration of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
2. Investigation of its mechanism of action, including its interactions with Hsp70 and other cellular proteins.
3. Development of more potent analogs of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide that may have improved therapeutic efficacy.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide in animal models and humans.
5. Exploration of its potential as a tool compound for studying cellular processes and disease mechanisms.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is a small molecule drug that has shown potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide as a therapeutic agent and tool compound for studying cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 2-chloro-5-nitrobenzoic acid to form 5-chloro-2-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with piperidine-3-carboxamide to form N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast and prostate cancers. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has shown potential as an antiviral agent against Zika and Dengue viruses.

properties

IUPAC Name

N-cyclohexyl-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSPORQJVEJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(methylsulfonyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.